1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Chiral resolution S1P1 receptor modulator Ozanimod intermediate

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (also referred to as 1-aminoindane-4-carbonitrile hydrochloride) is a chiral bicyclic amino-nitrile building block belonging to the aminoindane class. The compound features a primary amine at the 1-position and a nitrile group at the 4-position of the indane scaffold, presented as the hydrochloride salt.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B13014567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2C1N)C#N.Cl
InChIInChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H
InChIKeyNYCLSOKJNLLCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: Key Intermediate for S1P1 Receptor Modulator Synthesis


1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (also referred to as 1-aminoindane-4-carbonitrile hydrochloride) is a chiral bicyclic amino-nitrile building block belonging to the aminoindane class. The compound features a primary amine at the 1-position and a nitrile group at the 4-position of the indane scaffold, presented as the hydrochloride salt . It serves as an essential intermediate in the preparation of aryl(indanyl)oxadiazole-based sphingosine-1-phosphate receptor modulators, most notably the FDA-approved drug Ozanimod . Commercially, the (S)-enantiomer hydrochloride (CAS 1306763-57-4) and the racemic form (CAS 2089316-43-6) are both available , with the (S)-enantiomer being the requisite stereoisomer for pharmaceutical applications [1].

Why 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride Cannot Be Replaced by Generic Aminoindane Analogs


Aminoindane carbonitriles exist as multiple regioisomers and stereoisomers with distinct reactivity and biological outcomes. The 4-carbonitrile substitution is structurally mandatory for forming the 1,2,4-oxadiazole linkage that constitutes the pharmacophoric core of Ozanimod-class S1P1 modulators [1]. Positional isomers such as 1-aminoindane-5-carbonitrile lack the correct geometry for oxadiazole cycloaddition and instead partition into entirely different biological pathways (e.g., MAO-B inhibition via the rasagiline metabolite series) [2]. Furthermore, the (S)-enantiomer is stereospecifically required; the (R)-enantiomer yields the incorrect three-dimensional orientation at the chiral center, precluding on-target S1P1 receptor engagement [1]. The hydrochloride salt offers additional practical differentiation: unlike the free base, which is often an oil requiring chromatographic purification, the salt is a crystalline solid compatible with industrial-scale isolation and direct use in subsequent coupling steps .

Quantitative Differentiation Evidence for 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride


Stereochemical Specificity: (S)-Enantiomer Is Mandatory for Ozanimod Synthesis, (R)-Enantiomer Is Inactive

The (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is the exclusively claimed stereoisomer in the Ozanimod manufacturing patent WO2020053334A1 [1]. The patent explicitly teaches resolution of the racemate using optically active acids (e.g., L-tartaric acid) to isolate the (S)-enantiomer in optically active acid salt form [1]. The (R)-enantiomer (CAS 1306763-29-0) is not claimed for Ozanimod synthesis and is documented as leading to a different biological profile—vendor cross-reference tables note that the (R)- and (S)-enantiomers exhibit 'opposite stereochemistry [that] may lead to different biological activity' . In a downstream enzymatic conversion, the (S)-configured N-hydroxyethyl derivative prepared from the (S)-amino intermediate achieved >99% enantiomeric excess, confirming stereochemical fidelity [2]. No comparable >99% ee data exist for the (R)-enantiomer in this synthetic context.

Chiral resolution S1P1 receptor modulator Ozanimod intermediate

Regiochemical Differentiation: 4-Carbonitrile Substitution Is Essential for 1,2,4-Oxadiazole Pharmacophore Formation

The 4-carbonitrile group on the indane scaffold is the critical functional handle for constructing the 1,2,4-oxadiazole ring that links the indane moiety to the benzonitrile portion of Ozanimod and related S1P1 agonists [1]. In the Ozanimod structure, the oxadiazole is formed via condensation of the amidoxime (derived from the 4-carbonitrile) with 3-cyano-4-isopropoxybenzoic acid [1]. The regioisomeric 1-aminoindane-5-carbonitrile (CAS 783239-02-1) cannot form this oxadiazole bridge because the nitrile is positioned para to the indane C1 amine relative to the cyclopentane ring fusion, altering the geometry required for cyclization [2]. The 5-carbonitrile regioisomer instead serves as a rasagiline metabolite and MAO-B inhibitor scaffold—a mechanistically unrelated pharmacological class [2]. CYM-5442, an S1P1 agonist structurally analogous to Ozanimod, also requires the 4-carbonitrile indane scaffold; its synthesis from 4-carbonitrile-1-indanone confirms the positional requirement, though the overall five-step yield remains low (11.3%), underscoring the importance of a high-purity 4-carbonitrile intermediate [3].

Regioselectivity Oxadiazole cyclization S1P1 agonist scaffold

Salt Form Advantage: Hydrochloride Enables Crystalline Isolation vs. Free Base Oil

The hydrochloride salt of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile (MW 194.66) is a solid at ambient temperature, whereas the free base (MW 158.20) is documented as an oil in the original Ozanimod process description, requiring chromatographic purification that is 'tedious and expensive on an industrial scale' [1][2]. The hydrochloride salt's solid-state nature enables isolation by simple filtration and crystallization, eliminating the need for column chromatography [2]. Commercial vendors supply the hydrochloride salt at ≥97% purity (typically 97-98%) with batch-specific QC documentation including NMR, HPLC, and GC , while the free base is often supplied at lower purity (95%+) and may require repurification before use . The salt also exhibits enhanced aqueous solubility relevant to subsequent reaction steps conducted in aqueous/organic biphasic systems, as specified in the Ozanimod process patent [1].

Solid-state handling Process chemistry Salt selection

Purity and QC Documentation: Batch-Specific Analytical Data for Reproducible Downstream Chemistry

Commercial supplies of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride are offered at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC . The (R)-enantiomer hydrochloride is similarly available at ≥97% (CAS 1306763-29-0) . Both enantiomers have well-defined analytical signatures: 1H NMR (400 MHz, DMSO) shows characteristic peaks, and LCMS-ESI confirms molecular identity (calculated [M-NH2]+ = 142.0) . The free base form (CAS 1213099-69-4) is commercially available at 95%+ purity—a lower specification that may necessitate additional purification prior to use in cGMP or high-sensitivity coupling reactions . The availability of comprehensive QC documentation reduces the burden on end-user analytical verification and supports regulatory filing requirements when the intermediate is used in pharmaceutical development.

Quality control Batch consistency Analytical characterization

Optimal Procurement and Application Scenarios for 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride


Synthesis of 1,2,4-Oxadiazole-Based S1P1 Receptor Modulators (Ozanimod and Analogs)

The (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is the direct intermediate for constructing the 1,2,4-oxadiazole pharmacophore that links the indane amine to the benzonitrile moiety in Ozanimod (S1P1 EC50 = 0.41 nM ) and related aryl(indanyl)oxadiazole S1P1 agonists . The 4-carbonitrile is converted to the amidoxime, which undergoes cyclization with 3-cyano-4-isopropoxybenzoic acid to form the oxadiazole. The (S)-stereochemistry is preserved throughout, yielding the correct enantiomer of the final API [1]. This application is incompatible with the (R)-enantiomer or the 5-carbonitrile regioisomer.

Enzymatic N-Hydroxyethylation for Advanced Ozanimod Intermediate Production

The free base or hydrochloride of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile can be converted to (S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-indene-4-carbonitrile using engineered imine reductase (IR262-F185E/F229L) with >99% ee and 70% isolated yield at 200 mM substrate loading [2]. This chemo-enzymatic approach avoids traditional chiral auxiliary methods (4-5 synthetic steps) in favor of a 2-3 step catalytic asymmetric route, offering significant industrial potential. The hydrochloride salt's solid-state handling facilitates precise stoichiometric control in enzymatic reaction setup.

Chiral Resolution Method Development and Diastereomeric Salt Screening

The racemic 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride serves as a substrate for chiral resolution studies using optically active acids (e.g., L-tartaric acid, D-tartaric acid, (S)-malic acid) to isolate the desired (S)-enantiomer [1]. The hydrochloride salt's well-defined crystalline properties enable systematic diastereomeric salt screening, and the quantitative LCMS analytical signature (m/z 142.0 [M-NH2]+) provides a robust method for tracking enantiomeric enrichment .

Reference Standard for Ozanimod Impurity Profiling

The (R)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS 1306763-29-0) and derivatives such as (S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-indene-4-carbonitrile (Ozanimod Impurity 4, CAS 2253965-34-1) are required as reference standards for impurity profiling in Ozanimod drug substance and drug product QC [3]. Procurement of both enantiomers with documented purity and characterization data is essential for regulatory compliance in pharmaceutical development.

Quote Request

Request a Quote for 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.